2-(Trifluoromethoxy)benzonitrile physical and chemical properties
2-(Trifluoromethoxy)benzonitrile physical and chemical properties
An In-depth Technical Guide on 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Trifluoromethoxy)benzonitrile. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.
Chemical Identity and Descriptors
2-(Trifluoromethoxy)benzonitrile is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethoxy (-OCF₃) group attached to a benzene ring at positions 1 and 2, respectively.
| Identifier | Value |
| IUPAC Name | 2-(trifluoromethoxy)benzonitrile |
| Molecular Formula | C₈H₄F₃NO[1][2] |
| CAS Number | 63968-85-4[1] |
| Synonyms | o-trifluoromethoxybenzonitrile, Benzonitrile, 2-(trifluoromethoxy)-[1] |
| InChI | InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H[1] |
| InChIKey | UHWXKXTJACNNSA-UHFFFAOYSA-N |
Physical Properties
The compound is typically a colorless to yellow clear liquid.[2] Key physical data are summarized below.
| Property | Value | Source |
| Molecular Weight | 187.12 g/mol | [1][2] |
| Appearance | Colorless to Yellow clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
Note: Specific experimental data for properties like melting point, boiling point, and density were not available in the provided search results. These properties are crucial for experimental design and should be determined empirically.
Chemical and Spectroscopic Properties
The trifluoromethoxy group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the nitrile group. This electronic property is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
While specific, experimentally-derived spectral data for 2-(Trifluoromethoxy)benzonitrile is not widely published, standard analytical techniques would be used for its characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the four aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing substituents. ¹³C NMR would show distinct signals for the eight carbon atoms, including the nitrile and trifluoromethoxy carbons. ¹⁹F NMR would show a singlet for the -OCF₃ group.
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Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
Experimental Protocols: A Plausible Synthetic Route
The synthesis of 2-(Trifluoromethoxy)benzonitrile is not extensively documented in public literature.[3] However, a plausible, though unverified, synthetic pathway can be proposed based on established organofluorine chemistry methodologies. The following multi-step process is hypothetical and intended for experienced researchers.
Workflow for Proposed Synthesis:
Caption: Plausible synthetic workflow for 2-(Trifluoromethoxy)benzonitrile.
Methodology Details:
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Step 1: Diazotization of 2-Aminobenzonitrile
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Protocol: Dissolve 2-aminobenzonitrile in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the low temperature. The reaction progress should be monitored for the consumption of the starting amine.
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Purpose: To convert the primary amino group into a diazonium salt, which is a versatile intermediate.
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Step 2: Hydrolysis to 2-Cyanophenol
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Protocol: Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas.
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Purpose: To introduce a hydroxyl group onto the aromatic ring, which is a necessary precursor for the trifluoromethoxylation step.
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Step 3: Trifluoromethoxylation of 2-Cyanophenol
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Protocol: This is often the most challenging step. React the resulting 2-cyanophenol with a suitable trifluoromethylating agent. This could involve various reagents and conditions, such as using trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst or employing electrophilic trifluoromethylating reagents. The reaction conditions (solvent, temperature, base) must be carefully optimized.
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Purpose: To introduce the target trifluoromethoxy group onto the phenolic oxygen.
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Purification:
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The final product would require purification, likely through extraction followed by silica gel column chromatography or distillation, to remove unreacted starting materials and byproducts. The purity should be confirmed by analytical methods like GC-MS and NMR.
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Safety and Hazards
2-(Trifluoromethoxy)benzonitrile is classified as an acute toxicant and irritant.[1][4]
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GHS Classification: Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4]
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Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing fumes, mist, or vapors.[4] Wash hands thoroughly after handling.[5]
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS) for the specific compound.
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